Pyrithyldione
Overview
Description
Synthesis Analysis
The synthesis of Pyrithyldione and its derivatives involves intricate chemical reactions aimed at achieving specific molecular structures with targeted properties. For instance, a study described the synthesis of N-benzyl pyrimido[2,1-f]purinediones, highlighting cyclization reactions as a core step in the synthesis process. This study emphasized the importance of selecting appropriate reactants and conditions, such as the use of microwave irradiation, to obtain desired derivatives with high affinity to adenosine receptors (Drabczyńska et al., 2007).
Molecular Structure Analysis
The molecular structure of Pyrithyldione and its polymorphs has been extensively analyzed using techniques like X-ray diffraction, revealing significant insights into its crystalline forms. A detailed study on four polymorphs of Pyrithyldione demonstrated the application of quantitative DSC and infrared spectroscopy in understanding their thermodynamic stability and molecular interactions (Burger & Ramberger, 1981).
Chemical Reactions and Properties
Research on Pyrithyldione's chemical reactions has uncovered its reactivity under various conditions. For example, its interaction with pyridine derivatives has been studied, showing how Pyrithyldione can act as a Lewis acid towards bases, thus forming complexes with potential applications in catalysis and material science (Casabó et al., 1989).
Physical Properties Analysis
The physical properties of Pyrithyldione, including its polymorphs, have been a subject of thorough investigation. Studies have focused on characterizing these properties through DSC, microscopy, and X-ray diffraction, providing a deeper understanding of its stability, phase transitions, and the influence of different polymorphic forms on its physical attributes (Lemmerer et al., 2011).
Chemical Properties Analysis
The chemical properties of Pyrithyldione, including its reactivity and interactions with various chemical agents, have been elucidated through studies focusing on its involvement in complex chemical reactions. For instance, its role in the synthesis of C-azanucleosides through condensation reactions highlights the versatility and reactivity of Pyrithyldione's chemical structure (Martirosyan et al., 2010).
Scientific Research Applications
Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . Here are some applications of Pyridinones:
-
Medicinal Chemistry
- Pyridinones have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
- They exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
- The physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .
-
Anti-inflammatory Activities
- Pyrimidines, a class of compounds similar to Pyridinones, display a range of pharmacological effects including anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- A large number of pyrimidines exhibit potent anti-inflammatory effects .
Safety And Hazards
Future Directions
Pyridinones, including Pyrithyldione, have wide-ranging pharmacological properties and have been the focus of significant research in medicinal chemistry . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
properties
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrithyldione | |
CAS RN |
77-04-3 | |
Record name | Pyrithyldione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrithyldione [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithyldione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrithyldione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRITHYLDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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